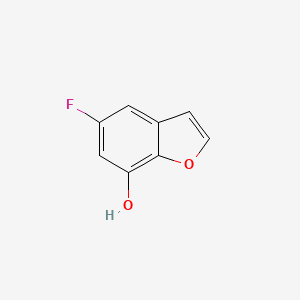

5-Fluoro-7-hydroxybenzofuran

Description

Significance of Benzofuran (B130515) Scaffold in Contemporary Medicinal Chemistry Research

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, a term that reflects its ability to bind to multiple biological targets with high affinity. taylorandfrancis.com This versatility stems from its unique structural and electronic properties, which allow for a wide range of chemical modifications. The introduction of various substituents at different positions on the benzofuran ring system can lead to a diverse library of compounds with distinct pharmacological profiles. nih.gov

The significance of the benzofuran scaffold is underscored by its presence in a multitude of natural products and synthetic compounds with proven therapeutic value. mdpi.comrsc.org Researchers are continually drawn to this heterocyclic system as a starting point for the design of new drugs targeting a spectrum of diseases. nih.govcuestionesdefisioterapia.com The ability to readily synthesize and functionalize benzofuran derivatives makes it an attractive platform for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds and enhancing their efficacy and selectivity. nih.gov

Overview of Benzofuran Derivatives with Established Pharmacological Activities

The pharmacological potential of benzofuran derivatives is vast and well-documented. nih.gov These compounds have been shown to exhibit a remarkable range of biological activities, making them valuable assets in the search for new treatments. Some of the most prominent pharmacological activities associated with benzofuran derivatives include:

Anticancer: Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. mdpi.comnih.govrsc.org They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in tumor growth and metastasis. taylorandfrancis.comrsc.org

Antimicrobial: The benzofuran scaffold has been a fruitful source of antibacterial and antifungal agents. cuestionesdefisioterapia.comnih.gov Derivatives have been developed that show efficacy against a range of pathogenic microorganisms. nih.gov

Anti-inflammatory: Benzofuran derivatives have been investigated for their ability to modulate inflammatory responses. nih.govnih.gov They can inhibit the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory disorders. nih.gov

Antiviral: Certain benzofuran derivatives have shown promise as antiviral agents, including activity against the human immunodeficiency virus (HIV). nih.govrsc.org

Other Activities: The pharmacological scope of benzofuran derivatives extends to include analgesic, anticonvulsant, antioxidant, and neuroprotective effects, among others. taylorandfrancis.comcuestionesdefisioterapia.com

Table 1: Established Pharmacological Activities of Benzofuran Derivatives

| Pharmacological Activity | Examples of Benzofuran Derivatives |

|---|---|

| Anticancer | Moracins, Rocaglamide analogues rsc.org |

| Antimicrobial | Compounds with hydroxyl groups at the C-6 position nih.gov |

| Anti-inflammatory | Fluorinated benzofuran and dihydrobenzofuran derivatives nih.gov |

| Antiviral | Triazole-based fluoro-arabinofuranosides rsc.org |

| Neuroprotective | - |

| Antioxidant | - |

Research Context of Fluorinated and Hydroxylated Benzofuran Scaffolds

In the quest to refine the pharmacological properties of benzofuran derivatives, the strategic introduction of specific functional groups has become a key research focus. Among these, fluorine and hydroxyl groups have garnered significant attention due to their unique ability to modulate a molecule's physicochemical and biological characteristics.

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. rsc.org The presence of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. rsc.org In the context of benzofurans, fluorination has been shown to enhance anticancer and anti-inflammatory activities. nih.govnih.gov

Similarly, the hydroxyl group plays a crucial role in the biological activity of many benzofuran derivatives. Its ability to form hydrogen bonds is often critical for receptor binding and can significantly influence a compound's potency. nih.gov For instance, the presence of a hydroxyl group at the C-6 position of the benzofuran ring has been linked to excellent antibacterial activity. nih.gov Moracins, a class of hydroxylated 2-arylbenzofuran derivatives, are known for their bioactivity. rsc.org

Rationale for Comprehensive Investigation of 5-Fluoro-7-hydroxybenzofuran

The specific compound, this compound, represents a compelling subject for detailed investigation due to the combined presence of both a fluorine atom and a hydroxyl group on the benzofuran scaffold. This unique substitution pattern suggests the potential for synergistic effects on its biological activity.

The rationale for a comprehensive investigation is built upon the following key points:

Improved Pharmacokinetic Profile: The fluorine atom may improve the metabolic stability and bioavailability of the compound, making it a more viable drug candidate.

Novel Structure-Activity Relationships: A thorough study of this compound can provide valuable insights into the structure-activity relationships of polysubstituted benzofurans, guiding the design of future derivatives with improved therapeutic profiles.

Potential for Diverse Applications: Given the broad spectrum of activities associated with both fluorinated and hydroxylated benzofurans, this compound holds the potential for applications in various therapeutic areas, including oncology and infectious diseases.

A comprehensive investigation into the synthesis, chemical properties, and biological evaluation of this compound is therefore warranted to unlock its full therapeutic potential and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXXSCOCIVMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467170 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246029-02-7 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 7 Hydroxybenzofuran and Its Analogs

General Strategies for Hydroxybenzofuran Synthesis

Michael Addition Approaches to 5-Hydroxybenzofurans

The Michael addition is a traditional and powerful protocol for the preparation of 5-hydroxybenzofuran derivatives. thieme-connect.comresearchgate.net This strategy often involves the reaction of 1,4-benzoquinones with 1,3-dicarbonyl compounds. The reaction sequence typically proceeds through several steps: a sequential Michael addition, followed by aromatization, retro-Claisen reaction, deacylation, hemiketalization, and finally, a dehydration process to yield the benzofuran (B130515) core. acs.orgacs.org

An economical one-pot, three-step reaction sequence has been developed using readily available 2-monosubstituted 1,3-diketones and 1,4-benzoquinones. acs.org This method utilizes inexpensive promoters like potassium carbonate (K2CO3) and concentrated hydrochloric acid (HCl) under mild conditions. acs.org The versatility of this approach allows for the synthesis of a variety of 2,3-dialkyl-5-hydroxybenzofurans. acs.orgacs.org

Table 1: Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via Michael Addition Sequence

| Entry | 1,3-Diketone Substrate | 1,4-Benzoquinone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Methyl-1,3-diphenylpropane-1,3-dione | Benzoquinone | 5-Hydroxy-2-methyl-3-phenylbenzofuran | 60% acs.org |

| 2 | 2-Benzyl-1,3-diphenylpropane-1,3-dione | Benzoquinone | 3-Benzyl-5-hydroxy-2-phenylbenzofuran | 64% acs.org |

Tandem Oxidative Coupling and Cyclization for Hydroxybenzofuran Formation

A modern and practical method for preparing 5-hydroxybenzofurans involves a tandem in situ oxidative coupling and cyclization reaction. thieme-connect.com This approach utilizes the direct C(sp²)-H functionalization of hydroquinones or simple phenols, which react with β-dicarbonyl compounds. researchgate.netthieme-connect.com The reaction is typically mediated by an oxidant, such as phenyliodine(III) diacetate (PIDA), which facilitates the initial oxidative dearomatization and coupling-cyclization sequence. thieme-connect.comresearchgate.net

The process has been optimized using various catalysts and conditions, with zinc iodide (ZnI₂) often serving as an effective Lewis acid catalyst to promote the cyclization step. thieme-connect.comresearchgate.net This methodology is notable for its efficiency, with yields of the target 5-hydroxybenzofuran derivatives reaching up to 96%. researchgate.netthieme-connect.com

Table 2: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans

| Phenol (B47542) Substrate (1) | β-Dicarbonyl Compound (2) | Catalyst/Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydroquinone | Ethyl acetoacetate | ZnI₂ / PIDA | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 88% | thieme-connect.comresearchgate.net |

| Hydroquinone | Ethyl benzoylacetate | ZnI₂ / PIDA | Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | 82% | thieme-connect.com |

Unified Two-Step Procedures for Hydroxybenzofurans from Dihydroxyacetophenones

Dihydroxyacetophenones serve as versatile starting materials for the synthesis of various heterocyclic compounds, including hydroxybenzofuran precursors. A unified two-step procedure can be employed, starting with compounds like 2,4-dihydroxyacetophenone. nih.gov

In the first step, the dihydroxyacetophenone is refluxed with an excess of hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). This reaction forms a hydrazone intermediate. In the second step, this intermediate is treated with various substituted aldehydes to produce bis-Schiff base derivatives. nih.gov These derivatives are key intermediates that can undergo further cyclization reactions to form the benzofuran ring system. This standardized procedure provides a reliable pathway to complex molecules from a common starting material. nih.gov

Transition-Metal-Catalyzed Cyclization and Annulation Strategies

Transition-metal catalysis has become an indispensable tool for the construction of benzofuran rings, offering high efficiency and selectivity. thieme-connect.comnih.gov

Copper catalysts are widely used in the synthesis of benzofurans and their derivatives. One reported method involves a CuBr₂/BF₃·OEt₂ catalyzed reaction for preparing 5-hydroxybenzofurans through a Michael addition and subsequent cyclization of benzoquinones and ketene (B1206846) dithioacetals. thieme-connect.com

Another powerful copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization, using molecular oxygen as the oxidant. rsc.org Furthermore, copper has been shown to be effective at catalyzing intramolecular O-arylation reactions for C–O bond formation, even at trace levels (ppm), to yield the benzofuran core from 1-(2-haloaryl)ketones. nih.gov

Table 3: Overview of Copper-Catalyzed Methodologies for Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Michael Addition/Cyclization | Benzoquinones, Ketene dithioacetals | CuBr₂ / BF₃·OEt₂ | Forms 5-hydroxybenzofurans. thieme-connect.com |

| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper catalyst, O₂ | One-pot, regioselective synthesis. rsc.org |

Ruthenium catalysts are highly effective for a variety of complex organic transformations that can be applied to the synthesis of heterocyclic cores. While direct ruthenium-catalyzed 1,2-addition for 5-fluoro-7-hydroxybenzofuran is not extensively detailed, the reactivity of ruthenium complexes in analogous reactions highlights their potential. youtube.comnih.gov

For instance, ruthenium catalysts have been successfully employed in hydrogen auto-transfer [4 + 2] cycloaddition reactions to assemble complex polycyclic structures. nih.gov The development of air- and moisture-stable ruthenium catalysts has expanded their utility, demonstrating high reactivity in transformations like transfer hydrogenation and alkenylation at significantly reduced temperatures (as low as 25-80°C). youtube.com This high reactivity at low temperatures suggests their potential applicability in facilitating 1,2-addition and subsequent cyclization steps required for benzofuran synthesis under mild conditions. youtube.com

Palladium-Catalyzed C-2 Arylation

Palladium-catalyzed direct C-H arylation has become a powerful tool for the functionalization of heteroaromatic compounds, including the benzofuran scaffold. nih.gov This methodology allows for the regioselective formation of a carbon-carbon bond at the C-2 position of the benzofuran ring, which is electronically favored for electrophilic substitution. The reaction typically involves the coupling of a benzofuran derivative with an aryl donor in the presence of a palladium catalyst.

A variety of aryl donors can be employed, such as N'-acyl arylhydrazines, triarylantimony difluorides, and aryl halides. cornell.edunih.gov For instance, a ligand-free palladium-catalyzed C-2 arylation of benzofurans has been developed using N′-acyl arylhydrazines as the coupling partners and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxidant. cornell.edu This method demonstrates high regioselectivity and tolerance for a range of functional groups, yielding products in good to excellent yields. cornell.edu

Another effective protocol utilizes triarylantimony difluorides as the aryl source. nih.gov The reaction of various benzofurans with these reagents proceeds under aerobic conditions using Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and Copper(II) chloride (CuCl₂) as a co-catalyst, affording 2-arylbenzofurans in moderate to high yields. nih.govnih.gov The reactivity in these systems can be sensitive to the electronic nature of the substituents on the aryl donor, with electron-donating groups generally providing higher reactivity. nih.gov While specific examples using this compound are not extensively detailed, the reaction's success with other substituted benzofurans, including those with halogen and methoxy (B1213986) groups, suggests its applicability.

| Benzofuran Substrate | Aryl Donor | Catalyst / Conditions | Product | Yield (%) |

| Benzofuran | Triphenylantimony difluoride | Pd(OAc)₂, CuCl₂, 1,2-DCE, 80 °C | 2-Phenylbenzofuran | 85 |

| 5-Bromobenzofuran | Triphenylantimony difluoride | Pd(OAc)₂, CuCl₂, 1,2-DCE, 80 °C | 2-Phenyl-5-bromobenzofuran | 80 |

| 5-Methoxybenzofuran | Triphenylantimony difluoride | Pd(OAc)₂, CuCl₂, 1,2-DCE, 80 °C | 2-Phenyl-5-methoxybenzofuran | 86 |

| Benzofuran | Tri(p-tolyl)antimony difluoride | Pd(OAc)₂, CuCl₂, 1,2-DCE, 80 °C | 2-(p-Tolyl)benzofuran | 95 |

This table presents representative yields for the Pd-catalyzed C-2 arylation of various benzofuran analogs. Data sourced from studies on triarylantimony difluorides. nih.gov

Rhodium-Catalyzed Vinylene Annulation

Rhodium-catalyzed C-H activation and annulation reactions represent a sophisticated strategy for the construction of complex molecular scaffolds. However, in the context of benzofurans, this specific transformation is primarily reported as a method for the synthesis of the benzofuran ring system itself, rather than a chemical transformation of a pre-existing benzofuran.

Specifically, a rhodium-catalyzed direct vinylene annulation of readily available m-salicylic acid derivatives with vinylene carbonate has been developed to selectively construct C4-substituted benzofurans. acs.orgnih.gov This process is significant because it provides access to the less accessible C4-substituted isomers, which are often challenging to prepare via traditional multi-step syntheses. acs.orgnih.gov The reaction proceeds under neutral, oxidant-free conditions and utilizes a directing group, such as a Weinreb amide, on the salicylic (B10762653) acid precursor to guide the C-H activation and subsequent annulation. acs.orgresearchgate.net The vinylene carbonate acts as a vinylene transfer agent or an acetylene (B1199291) equivalent. researchgate.netrsc.org This methodology underscores an advanced approach to building the core benzofuran structure with specific substitution patterns, which would be relevant for the initial synthesis of a precursor to this compound.

Specific Synthetic Routes to Fluorinated Benzofuran Scaffolds

The incorporation of fluorine into the benzofuran scaffold is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov Several synthetic routes have been developed to produce fluorinated benzofurans.

One notable method begins with easily accessible propargylic fluorides. An intramolecular oxa-Michael addition reaction is employed to generate gem-difluorodihydrobenzofurans, which feature an electrophilic double bond at the C-2 position. aub.edu.lb These intermediates can then undergo further transformations. A subsequent palladium-catalyzed defluorination reaction provides a direct route to the corresponding fluorine-containing benzofurans. aub.edu.lb This strategy allows for the synthesis of benzofurans with fluorine specifically at the C-3 position.

Other general strategies for synthesizing benzofuran derivatives, which can be adapted for fluorinated analogs, include tandem reactions such as SNAr-cyclocondensation strategies and various transition-metal-catalyzed cyclizations. acs.org The choice of starting materials, such as a fluorinated phenol or a fluorinated coupling partner, is crucial in directing the final structure. The addition of fluorine atoms to the benzofuran ring has been shown to significantly increase the anticancer activity of some derivatives, making the development of these synthetic routes an area of active research. nih.gov

Derivatization Strategies for this compound and Related Analogs

The functional groups of this compound, particularly the hydroxyl group and the reactive positions on the heterocyclic ring, serve as handles for further chemical derivatization to create a diverse range of analogs.

The synthesis of hybrid molecules incorporating both benzofuran and pyrazole (B372694) moieties is a common strategy to explore new chemical space for drug discovery. A prevalent method for creating these structures involves the cyclocondensation reaction of a hydrazine derivative with a 1,3-dielectrophile precursor derived from a benzofuran. researchgate.netmdpi.com

Typically, the synthesis begins with an acetylbenzofuran, such as 2-acetylbenzofuran. This starting material can be reacted with a hydrazine, like phenylhydrazine (B124118), in a solvent such as ethanol to form a hydrazone intermediate. nih.govmcmaster.ca This hydrazone can then be cyclized to form the pyrazole ring. nih.gov For example, reacting benzofuran-based chalcones (α,β-unsaturated ketones) with hydrazine hydrate in acetic acid can yield N-acetyl pyrazoline derivatives. nih.gov Alternatively, treatment of a chalcone (B49325) with phenylhydrazine can yield phenylhydrazones, which subsequently cyclize in boiling glacial acetic acid to form the corresponding pyrazoline derivatives. nih.gov These methods provide a reliable pathway to conjugate pyrazole heterocycles to the benzofuran core.

Chalcones, characterized by an α,β-unsaturated ketone system, are important synthetic intermediates and are themselves a class of biologically active molecules. Benzofuran-based chalcones are typically synthesized via a Claisen-Schmidt condensation reaction. researchgate.net This reaction involves the base-catalyzed condensation of an acetyl-substituted benzofuran with an aromatic aldehyde. scispace.com

The reaction is generally performed in an alcoholic solvent with a base such as sodium hydroxide (B78521) or potassium hydroxide. scispace.com For instance, 2-acetyl-5-bromobenzofuran can be reacted with various substituted benzaldehydes in the presence of sodium hydroxide in methanol (B129727) to yield a series of benzofuran-chalcone derivatives. scispace.com The hydroxyl group on a 7-hydroxybenzofuran precursor would likely require protection prior to being subjected to the basic conditions of the Claisen-Schmidt condensation to prevent unwanted side reactions.

| Acetylbenzofuran | Aldehyde | Base / Conditions | Yield (%) |

| 1-(5-bromo-1-benzofuran-2-yl)ethanone | 4-Fluorobenzaldehyde | NaOH, MeOH, rt | 85 |

| 1-(5-bromo-1-benzofuran-2-yl)ethanone | 4-Chlorobenzaldehyde | NaOH, MeOH, rt | 88 |

| 1-(5-bromo-1-benzofuran-2-yl)ethanone | 4-Methylbenzaldehyde | NaOH, MeOH, rt | 90 |

| 1-(5-bromo-1-benzofuran-2-yl)ethanone | 4-Methoxybenzaldehyde | NaOH, MeOH, rt | 92 |

This table shows representative yields for the synthesis of chalcones from 1-(5-bromo-1-benzofuran-2-yl)ethanone. scispace.com

The hydroxyl group of 7-hydroxybenzofuran is a prime site for derivatization to produce sulfamate (B1201201) and carbamate (B1207046) analogs. These functional groups can act as bioisosteres for other functionalities and improve a compound's pharmacological profile.

Sulfamates are typically synthesized from alcohols. A common method involves the reaction of the alcohol (e.g., a hydroxybenzofuran) with sulfamoyl chloride in the presence of a base. A more recent methodology employs reagents like hexafluoroisopropyl sulfamate (HFIPS) to synthesize sulfamates directly from alcohols. mcmaster.ca

Carbamates can be prepared through several routes. One convenient method for preparing aryl (benzofuran-2-yl) carbamate derivatives involves a Curtius rearrangement. This process starts with a benzofuran-2-carbonyl azide, which is reacted with a substituted phenol. researchgate.net For derivatization at the 7-hydroxy position of this compound, a more direct route would be the reaction of the hydroxyl group with an isocyanate (R-N=C=O) or by activation with a reagent like phosgene (B1210022) or a phosgene equivalent followed by reaction with an amine.

Introduction of Other Halogen Substituents

The synthesis of benzofuran analogs bearing multiple, distinct halogen atoms is a significant area of research, as the nature and position of halogen substituents can profoundly influence the physicochemical and biological properties of the molecule. While direct halogenation of the this compound nucleus presents challenges in controlling regioselectivity, synthetic strategies often involve the use of pre-halogenated precursors to build the benzofuran core.

Research into analogous structures, such as 2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran derivatives, provides insight into the incorporation of different halogens onto a 5-fluoro-benzofuran scaffold. In one study, a series of compounds were synthesized where the 5-position was substituted with chlorine, bromine, and iodine, demonstrating the feasibility of accessing a range of 5-halo-benzofuran derivatives. The synthesis of a 5-fluoro analog within this series highlights the chemical compatibility of retaining a fluorine atom while introducing other halogens. For instance, the synthesis of 5-fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfanyl-1-benzofuran was achieved, and its subsequent oxidation to the corresponding sulfinyl derivative was performed using 3-chloroperoxybenzoic acid. This indicates that the fluoro-substituted benzofuran ring is stable to oxidative conditions used in further functionalization steps.

The table below summarizes examples of related benzofuran analogs where different halogen atoms have been incorporated at the C-5 position.

Table 1: Examples of Halogenated 2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran Analogs

| C-5 Substituent | Compound Name | Molecular Formula |

|---|---|---|

| Fluoro | 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran | C₂₁H₁₄F₂O₂S |

| Chloro | 5-Chloro-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran | C₂₁H₁₃ClFO₂S |

| Bromo | 5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran | C₂₁H₁₃BrFO₂S |

Data sourced from studies on analogous benzofuran structures.

Regioselective Functionalization at Specific Ring Positions (e.g., C-2, C-3, C-5, C-6, C-7)

The functionalization of the benzofuran ring at specific positions is crucial for developing derivatives with tailored properties. The regioselectivity of these reactions is governed by the inherent electronic properties of the benzofuran nucleus and the directing effects of the existing substituents, namely the electron-withdrawing fluorine at C-5 and the electron-donating hydroxyl group at C-7.

Functionalization at C-2 and C-3: The furan (B31954) moiety of the benzofuran system is electron-rich, making the C-2 and C-3 positions the most susceptible to functionalization. A variety of methods have been developed for the selective modification of these sites. A palladium-catalyzed tandem C-H functionalization and cyclization strategy has been effectively employed for the synthesis of 2,3-disubstituted 5-hydroxybenzofuran derivatives. This protocol utilizes a benzoquinone and a terminal alkyne, where the benzoquinone acts as both a reactant and an internal oxidant, obviating the need for external oxidants, bases, or ligands. This approach allows for the introduction of diverse substituents at both the C-2 and C-3 positions of the benzofuran core.

Functionalization at C-5: The C-5 position can be functionalized by utilizing a pre-installed halogen as a synthetic handle. For example, 5-bromobenzo[b]furan has been used as a starting material for the introduction of an allyl group at the C-5 position. This transformation was accomplished via a Suzuki-Miyaura cross-coupling reaction using Pd(PPh₃)₂Cl₂ as the catalyst and K₂CO₃ as the base. This methodology demonstrates how a halogen at C-5 can be effectively replaced with a carbon-based substituent, providing a route to C-5 functionalized analogs.

Functionalization at C-6 and C-7: Achieving direct C-H functionalization at the C-6 and C-7 positions of a pre-formed this compound can be challenging. An alternative and effective strategy involves constructing the benzofuran ring from appropriately substituted precursors. A method involving the PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling of substituted hydroquinones with β-dicarbonyl compounds provides access to 5-hydroxybenzofurans with various substitution patterns on the benzene (B151609) ring. For instance, using methylhydroquinone (B43894) as the starting material in this reaction leads to a mixture of isomeric products, including 7-methyl and 6-methyl substituted 5-hydroxybenzofurans. This approach highlights a powerful method for achieving substitution at the C-6 and C-7 positions by selecting the corresponding substituted starting materials.

The table below provides a summary of methodologies for the regioselective functionalization of the benzofuran ring system.

Table 2: Methodologies for Regioselective Functionalization of Benzofuran Analogs

| Position(s) | Reaction Type | Key Reagents/Catalyst | Comments |

|---|---|---|---|

| C-2, C-3 | C-H Functionalization / Cyclization | Palladium catalyst, Terminal alkyne, Benzoquinone | Provides 2,3-disubstituted 5-hydroxybenzofurans. |

| C-5 | Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂, K₂CO₃, Allylboronic acid pinacol (B44631) ester | Requires a halogen (e.g., Bromo) at the C-5 position. |

Structure Activity Relationship Sar Studies of 5 Fluoro 7 Hydroxybenzofuran Derivatives

Impact of Fluorine Substitution Position and Electronic Effects on Bioactivity

The introduction of a fluorine atom into the benzofuran (B130515) scaffold has profound effects on the molecule's biological profile. This is largely attributable to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov Judicious placement of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.net

Studies on various benzofuran derivatives have consistently shown that halogen substitution enhances biological effects. researchgate.netmdpi.com For example, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity in a study on urokinase-type plasminogen activator (uPA) inhibitors. nih.govmdpi.com While the electronic environment differs, this highlights the significant impact a single fluorine atom can have. The substitution is often beneficial due to both electronic effects and an increase in hydrophobicity, which can improve membrane passage. nih.govmdpi.com

| Feature of Fluorine Substitution | Impact on Bioactivity |

| High Electronegativity | Modulates pKa of nearby functional groups, alters electronic interactions with targets. researchgate.net |

| Strong C-F Bond | Increases metabolic stability by blocking sites of enzymatic degradation. nih.govnih.gov |

| Lipophilicity | Generally increases lipophilicity, which can enhance membrane permeability and absorption. nih.govmdpi.com |

| Positional Importance | The specific location on the ring system is critical in determining the overall effect on activity. nih.gov |

Role of Hydroxyl Group at C-7 (or C-5) and Comparative Analysis with Other Hydroxybenzofuran Isomers

The hydroxyl group is a key pharmacophoric feature, significantly influencing the biological activity of benzofuran derivatives through its ability to act as both a hydrogen bond donor and acceptor. Its position on the benzofuran ring dictates the spatial orientation of these interactions, which is crucial for target binding.

The presence of a hydroxyl group at the C-7 position has been shown to be particularly advantageous for certain biological activities. In the development of tubulin polymerization inhibitors, the introduction of a C7-OH group on a benzofuran scaffold (leading to compound BNC105) markedly improved anticancer activity. nih.gov This enhancement is attributed to the hydroxyl group's role as a hydrogen bond donor, which strengthens the interaction within the colchicine (B1669291) binding site on tubulin. nih.gov

While direct comparative studies between C-7 and C-5 hydroxybenzofuran isomers are not extensively detailed in the literature, the strategic importance of the hydroxyl group's location is clear. The geometry of the target's active site determines whether a hydroxyl group at C-7, C-5, or another position will lead to optimal binding. The ability to form a critical hydrogen bond is a determining factor for a compound's potency and efficacy. General SAR analyses suggest that the biological effects of benzofuran derivatives are often enhanced by the presence of a hydroxyl group. researchgate.netmdpi.com

Influence of Substituents at Benzofuran Ring Positions (C-2, C-3, C-5, C-6, C-7) on Activity Profiles

The activity profile of the 5-Fluoro-7-hydroxybenzofuran core can be extensively modified by introducing various substituents at other available positions on the benzofuran ring.

C-2 Position: This position is frequently targeted for substitution and is considered crucial for the cytotoxic activity of many benzofuran derivatives. nih.govrsc.org Introducing ester groups or various heterocyclic rings (such as pyrazole (B372694), thiazole, or imidazole) at C-2 has been a successful strategy for developing compounds with anticancer, antimicrobial, and anti-inflammatory properties. nih.govpharmatutor.orgnih.gov The nature and size of the C-2 substituent can also influence selectivity toward cancer cells over normal cells. nih.gov

C-3 Position: While modifications at C-2 are more common, the C-3 position also plays a role in modulating activity. In some series, the introduction of small alkyl or aryl groups at C-3 is well-tolerated and can influence the molecule's conformation and binding. acs.org For example, benzofuran derivatives with hydroxyurea (B1673989) fragments at the C-3 position have been investigated for anti-inflammatory activity. pharmatutor.org

C-5 and C-7 Positions: As discussed, these positions are critical for housing the key fluoro and hydroxyl groups. The C-5 position can also be a site for other halogens like bromine, which has been shown to confer excellent antibacterial activity. nih.gov The C-7 hydroxyl group is a key interaction point for targets like tubulin. nih.gov

C-6 Position: Substitutions at the C-6 position can also significantly impact bioactivity. In one study, compounds bearing a hydroxyl group at C-6 exhibited excellent antibacterial activity against a range of strains. nih.gov

The following table summarizes the influence of substituents at various positions on the benzofuran ring:

| Position | Type of Substituent | Impact on Biological Activity |

|---|---|---|

| C-2 | Ester, Heterocyclic Rings (Pyrazole, Thiazole) | Crucial for cytotoxic and antimicrobial activity. nih.govrsc.orgpharmatutor.org |

| C-3 | Small Alkyl/Aryl Groups, Hydroxyurea | Modulates conformation and anti-inflammatory activity. pharmatutor.orgacs.org |

| C-5 | Halogens (Fluorine, Bromine) | Enhances potency, metabolic stability, and antibacterial activity. nih.govnih.gov |

| C-6 | Hydroxyl Group | Can confer excellent antibacterial activity. nih.gov |

| C-7 | Hydroxyl Group | Acts as a key hydrogen bond donor, enhancing anticancer activity. nih.gov |

Effect of Side Chain Modifications on Specific Biological Targets

Attaching various side chains to the benzofuran nucleus, typically at the C-2 or C-3 positions, is a key strategy for directing the molecule toward specific biological targets and optimizing its activity.

For instance, a series of benzofuran–nicotinonitrile derivatives bearing secondary amine side chains of varying lengths were evaluated for antiproliferative activity. A derivative with an ethylamine (B1201723) fragment showed strong activity against PC3 prostate cancer cells, while elongating the alkyl chain led to a decrease in activity, demonstrating the specific spatial and electronic requirements of the target. tandfonline.com

In the context of uPA inhibitors, modifying a lead compound by adding a benzofuran group enhanced potency. Further substitution of this benzofuran moiety with different side chains allowed for fine-tuning of the inhibitory activity. nih.gov The inclusion of hydrophilic, heteroatom-containing groups like piperidine (B6355638) in a side chain has also been shown to significantly improve a compound's physicochemical properties and selective inhibition of pathways like HIF-1. mdpi.com These examples underscore that the side chain is not merely a passive component but an active part of the pharmacophore that engages in specific interactions with the biological target.

Stereochemical Considerations and Enantioselective Synthesis in SAR Elucidation

When a benzofuran derivative contains one or more chiral centers, the stereochemistry of the molecule can have a dramatic impact on its biological activity. Different enantiomers or diastereomers can exhibit vastly different potencies, efficacies, and even different types of activity, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors.

Therefore, enantioselective synthesis is a critical tool in SAR elucidation. nih.gov By synthesizing stereochemically pure isomers, researchers can independently evaluate the activity of each one and identify the optimal spatial arrangement for target interaction. For example, in a study of dihydrobenzofuran neolignans, the naturally occurring 7R,8S-balanophonin was identified as the most potent analogue against HT-1080 cancer cells, highlighting the importance of that specific stereoconfiguration for cytotoxicity. nih.gov

Modern synthetic methods, such as those employing chiral squaramide catalysts, allow for the highly diastereoselective and enantioselective production of complex benzofuran-fused heterocycles. acs.org This control over stereochemistry is essential for a precise understanding of SAR and for developing drugs with improved selectivity and reduced off-target effects.

Hydrophilic-Hydrophobic Balance and its Correlation with Biological Activity

Hydrophobic Character: The introduction of halogens, such as the fluorine at C-5, is generally considered to increase lipophilicity. nih.govnih.govmdpi.com This can be beneficial for crossing cellular membranes to reach intracellular targets. The benzofuran core itself is relatively hydrophobic.

Hydrophilic Character: The C-7 hydroxyl group adds a polar, hydrophilic character to the molecule, enabling hydrogen bonding with water and biological targets. The inclusion of other hydrophilic groups, such as a piperidine ring in a side chain, can further increase water solubility and improve physicochemical properties, which is often necessary for drug development. mdpi.com

An optimal hydrophilic-hydrophobic balance is required for good bioactivity. A compound that is too hydrophobic may be poorly soluble in aqueous environments and could be trapped in lipid membranes, while a compound that is too hydrophilic may not be able to cross membranes to reach its site of action. SAR studies often involve synthesizing a series of analogues where substituents are varied to systematically modulate lipophilicity and observe the resulting effect on biological activity, thereby identifying the optimal balance for a given therapeutic target.

Computational and Theoretical Investigations of 5 Fluoro 7 Hydroxybenzofuran

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jazindia.com This method is widely employed in drug design to understand how a ligand, such as 5-Fluoro-7-hydroxybenzofuran, might interact with a biological target, typically a protein.

In the absence of specific molecular docking studies for this compound, we can infer its potential binding behavior from research on analogous benzofuran (B130515) structures. For instance, studies on other benzofuran derivatives have shown that they can adopt specific conformations within the binding pockets of various enzymes. uj.ac.za The binding affinity, often expressed as a binding energy (in kcal/mol), is a key metric derived from docking simulations that estimates the strength of the interaction between the ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction.

For this compound, it is hypothesized that the hydroxyl and fluoro groups would play a significant role in determining its binding orientation and affinity. The hydroxyl group at the 7-position can act as a hydrogen bond donor, while the fluorine atom at the 5-position can act as a weak hydrogen bond acceptor and also influence the electronic properties of the aromatic system. A hypothetical docking study of this compound against a kinase target might yield results similar to those observed for other benzofuran-based inhibitors.

Below is a hypothetical data table illustrating potential binding affinities of this compound and related compounds against a generic protein kinase.

| Compound | Predicted Binding Affinity (kcal/mol) |

| This compound | -8.5 |

| 7-Hydroxybenzofuran | -7.8 |

| 5-Fluorobenzofuran | -7.2 |

| Benzofuran | -6.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

The stability of a ligand-protein complex is largely determined by the non-covalent interactions formed between the ligand and the amino acid residues within the binding site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the 7-hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or the backbone carbonyls of the protein. The fluorine atom, while not a strong hydrogen bond acceptor, can engage in favorable electrostatic and hydrophobic interactions. nih.gov The benzofuran ring system itself can participate in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

A visual representation of a hypothetical binding mode of this compound would likely show the hydroxyl group oriented towards a hydrogen bond donor or acceptor residue, while the fluorinated benzene (B151609) ring is nestled in a hydrophobic pocket of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govtandfonline.com These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity of a series of compounds.

While no specific QSAR models for this compound have been reported, studies on other benzofuran derivatives have successfully employed this technique. mdpi.comnih.govresearchgate.net The development of a QSAR model for a series of benzofuran analogues would involve calculating a variety of molecular descriptors, which can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

A hypothetical QSAR model for the kinase inhibitory activity of a series of benzofuran derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Weight)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β terms are the coefficients determined from the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized benzofuran derivatives, including this compound.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecular system over time. nih.gov In the context of drug discovery, MD simulations are used to assess the stability of a protein-ligand complex and to understand the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

For a predicted complex of this compound with a target protein from molecular docking, an MD simulation would be initiated to observe its behavior over a period of nanoseconds to microseconds. Key analyses performed during and after the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein and the ligand. It can highlight which amino acid residues are most affected by the binding of the ligand.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing insight into the stability of these key interactions.

A successful MD simulation would show this compound remaining stably bound within the active site of the target protein, with key interactions, such as the hydrogen bond from the 7-hydroxyl group, being maintained for a significant portion of the simulation time.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.govresearchgate.net DFT calculations can provide valuable information about the electronic properties of a molecule like this compound and can be used to study potential reaction mechanisms.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can help predict where the molecule is likely to interact with other molecules.

Atomic Charges: DFT can be used to calculate the partial charge on each atom in the molecule, providing further insight into its reactivity.

For this compound, DFT calculations could be used to understand how the fluorine and hydroxyl substituents affect the electronic properties of the benzofuran core. For example, the electron-withdrawing nature of the fluorine atom would be expected to lower the energy of the HOMO and LUMO compared to the unsubstituted benzofuran.

| Property | Hypothetical Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. jazindia.comnih.govnih.govjaptronline.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.

For this compound, various ADME properties can be predicted using a range of computational tools. These properties include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gastrointestinal tract.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed, as these enzymes play a key role in drug metabolism.

Excretion: Properties such as renal clearance are estimated to predict how the compound will be eliminated from the body.

Pharmacokinetic modeling uses mathematical models to describe the time course of a drug's concentration in the body. nih.govovgu.deuniba.sk While specific pharmacokinetic models for this compound are not available, its predicted ADME properties would be essential inputs for developing such a model.

Below is a table of hypothetical in silico ADME predictions for this compound.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant central nervous system effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile. |

Note: The data in this table is hypothetical and based on the general properties of similar small molecules.

Prediction of Metabolic Pathways (e.g., Mono-oxidation, Glucuronidation)

There is no specific information available in the reviewed scientific literature regarding the predicted metabolic pathways for this compound. In general, benzofuran derivatives can undergo various metabolic transformations. The introduction of substituents on the benzofuran core can significantly influence these pathways. nih.gov However, without specific computational studies, any prediction for this compound would be purely speculative.

Metabolic prediction typically involves computational models that assess the likelihood of enzymatic reactions at different sites of a molecule. For a compound like this compound, key metabolic transformations would likely involve the hydroxyl and fluoro groups, as well as the benzofuran ring system itself. Potential metabolic routes could include:

Mono-oxidation: This is a common metabolic pathway for aromatic compounds, often mediated by cytochrome P450 enzymes. Oxidation could potentially occur on the benzene or furan (B31954) ring of the benzofuran structure.

Glucuronidation: The presence of a hydroxyl group makes this compound a likely candidate for conjugation reactions such as glucuronidation, a major pathway for the detoxification and excretion of xenobiotics.

However, it must be reiterated that these are general metabolic possibilities for compounds with similar functional groups, and no specific predictive data for this compound has been found.

Correlation of In Vitro and In Vivo Pharmacokinetics

No data is available in the scientific literature regarding the correlation of in vitro and in vivo pharmacokinetics for this compound. Establishing an in vitro-in vivo correlation (IVIVC) is a critical step in drug development, allowing for the prediction of a drug's in vivo behavior based on in vitro data. nih.gov

For benzofuran derivatives, factors such as solubility, permeability, and metabolic stability, which can be assessed using in vitro methods, would be crucial in determining their in vivo pharmacokinetic profiles. mdpi.com However, without any published in vitro or in vivo pharmacokinetic data for this compound, no such correlation can be discussed.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 5 Fluoro 7 Hydroxybenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 5-Fluoro-7-hydroxybenzofuran, various NMR experiments are crucial for confirming its constitution and stereochemistry.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would display distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling.

The aromatic protons on the benzene (B151609) ring and the protons on the furan (B31954) ring would resonate in characteristic downfield regions due to the deshielding effects of the aromatic system. The fluorine atom at the C5 position and the hydroxyl group at the C7 position would further influence the chemical shifts of adjacent protons. The phenolic hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 7.6 - 7.8 | Doublet | ~2.2 |

| H-3 | 6.7 - 6.9 | Doublet | ~2.2 |

| H-4 | 6.9 - 7.1 | Doublet of doublets | ~9.0, ~2.5 |

| H-6 | 6.6 - 6.8 | Doublet of doublets | ~9.0, ~2.5 |

| 7-OH | 5.0 - 6.0 | Broad Singlet | N/A |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The presence of electronegative atoms like oxygen and fluorine causes significant downfield shifts for the carbons they are attached to (C5, C7, C7a, and the ether oxygen-linked C8a). The carbon directly bonded to fluorine (C5) would also exhibit splitting due to carbon-fluorine coupling (¹JCF), a key diagnostic feature.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 145 - 148 |

| C-3 | 105 - 108 |

| C-3a | 120 - 123 |

| C-4 | 108 - 112 (doublet due to J-coupling with F) |

| C-5 | 155 - 159 (doublet due to J-coupling with F) |

| C-6 | 100 - 104 (doublet due to J-coupling with F) |

| C-7 | 148 - 152 |

| C-7a | 135 - 138 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edusdsu.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-2 to C-2, H-3 to C-3, H-4 to C-4, and H-6 to C-6, confirming their one-bond connectivity. columbia.edu This is a highly sensitive method for verifying C-H attachments. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the H-2 proton to C-3 and C-3a, and from the H-4 proton to C-5, C-6, and C-7a. These long-range correlations provide definitive proof of the connectivity between different parts of the benzofuran (B130515) ring system.

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₅FO₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, HRMS can confirm the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. nih.govnih.gov

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₆FO₂⁺ | 153.0346 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. rsc.org

When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the parent ion. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For the protonated molecule of this compound, collision-induced dissociation (CID) would likely lead to characteristic losses. Common fragmentation pathways for benzofuran scaffolds include the loss of carbon monoxide (CO) and the cleavage of the furan ring. nih.gov The specific fragmentation pattern would help to confirm the positions of the fluoro and hydroxy substituents on the benzofuran core.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify metabolites in biological samples. The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In a typical workflow, a biological extract is injected into the LC system, where individual compounds are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. By analyzing the mass-to-charge ratio of the parent ion and its fragmentation patterns, researchers can identify and quantify specific metabolites.

Despite the utility of this technique, no specific studies detailing the metabolite profiling of this compound using LC-MS/MS have been found. Research has been conducted on the metabolism of other benzofuran derivatives, such as 2,3-benzofuran nih.gov and designer drugs like 6-APB nih.gov, but these findings cannot be extrapolated to this compound.

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of each atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and conformation. When a ligand is co-crystallized with a protein, this method can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the protein-ligand binding.

There are currently no publicly available crystal structures for this compound, either in its solid-state form or in a complex with a protein ligand. While the crystal structure of other, more complex fluorinated benzofurans has been determined, this data is not applicable to the target compound soton.ac.uk.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chemodetection

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). Changes in the absorption spectrum upon addition of another substance can be used for chemodetection, indicating an interaction or reaction.

Specific UV-Vis absorption spectra for this compound are not available in the reviewed literature. While the NIST WebBook provides spectral data for the parent compound, benzofuran, this does not account for the electronic effects of the fluoro and hydroxyl substituents nist.gov.

Fluorescence Spectroscopy for Binding Affinity and Detection Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. When a molecule (a fluorophore) absorbs a photon, an electron is promoted to an excited state. As it returns to the ground state, it can emit a photon of a longer wavelength, a phenomenon known as fluorescence. The intensity and wavelength of this emitted light can be influenced by the molecule's environment. This principle is often used to study binding events; if the fluorescence of a molecule changes upon interaction with a binding partner (e.g., a protein), this change can be used to quantify the binding affinity (Kd).

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time cnr.it. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its potential binding partner (the analyte) is flowed over the surface in a solution. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of the association rate (ka) and dissociation rate (kd) of the interaction, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

There is no published research utilizing Surface Plasmon Resonance to determine the real-time binding kinetics of this compound with any biological target.

Conclusion and Future Perspectives in 5 Fluoro 7 Hydroxybenzofuran Research

Summary of Current Research Landscape and Key Findings

Direct research focusing exclusively on 5-Fluoro-7-hydroxybenzofuran is currently nascent. However, the broader landscape of benzofuran (B130515) chemistry provides a strong foundation for predicting its potential. Benzofuran derivatives have been extensively investigated and have shown remarkable efficacy as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant agents. mdpi.comnih.govrsc.orgnih.gov

Key findings from related structures that inform the prospective value of this compound include:

The Role of the Benzofuran Core: This fused ring system is a versatile pharmacophore that can be readily functionalized to modulate biological activity and pharmacokinetic properties. mdpi.comrsc.org

The Importance of the Hydroxyl Group: The presence of a phenolic hydroxyl group on the benzofuran ring is often crucial for biological activity. nih.gov It can act as a hydrogen bond donor, forming key interactions with biological targets such as enzymes and receptors, which can be critical for inducing a cytotoxic or inhibitory response. nih.gov

The Influence of Fluorine Substitution: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov Halogen substitutions on the benzofuran ring have consistently led to a significant increase in anticancer activities, partly due to the ability to form "halogen bonds" with nucleophilic sites on target proteins. mdpi.comnih.gov For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in inhibitory potency against urokinase-type plasminogen activator (uPA), a target in cancer therapy. mdpi.com

While specific findings for this compound are yet to be published, the confluence of these structural features—the proven benzofuran scaffold, a critical hydroxyl group, and a potency-enhancing fluorine atom—creates a compelling case for its investigation as a novel therapeutic agent.

Potential for Drug Discovery and Development Based on the this compound Scaffold

The this compound scaffold is a promising starting point for the development of new drugs across several therapeutic areas. The known biological activities of analogous compounds suggest significant potential in oncology, infectious diseases, and inflammatory conditions.

| Therapeutic Area | Observed Activity in Related Benzofuran Scaffolds | Potential Target Class | Reference(s) |

| Oncology | Potent cytotoxic and antiproliferative effects against various cancer cell lines, including leukemia, breast, and lung cancer. | Kinases (e.g., PI3K, VEGFR-2), Demethylases (e.g., LSD1), Proteases (e.g., uPA) | mdpi.comnih.govresearchgate.netnih.gov |

| Infectious Diseases | Broad-spectrum antibacterial and antifungal activity. | Bacterial enzymes (e.g., DNA gyrase), Fungal cell wall synthesis | rsc.orgnih.govpharmatutor.org |

| Inflammation | Inhibition of pro-inflammatory mediators and enzymes. | Cyclooxygenases (COX-1, COX-2) | nih.gov |

| Neurodegenerative Diseases | Neuroprotective effects and inhibition of key pathological processes. | Amyloid-β aggregation, Monoamine oxidase B (MAO-B) | nih.govnih.gov |

The combination of the 7-hydroxy and 5-fluoro substituents could yield derivatives with improved potency, selectivity, and drug-like properties compared to existing benzofuran-based agents. Scaffold hopping and molecular hybridization are additional strategies that could be employed, using the this compound core to create entirely new classes of bioactive molecules. researchgate.netresearchgate.net

Opportunities for Novel Synthetic Methodologies and Chemical Biology Approaches

While synthetic routes for this compound exist, there remain significant opportunities for developing more efficient, scalable, and versatile methodologies. guidechem.com Future research could focus on:

Regioselective Synthesis: Developing novel catalytic systems (e.g., using palladium, copper, or zinc) to control the precise placement of fluoro and hydroxyl groups on the benzofuran ring from simple precursors.

Tandem and One-Pot Reactions: Designing cascade reactions that allow for the construction of the core and subsequent derivatization in a single synthetic operation, improving atom economy and reducing waste. An example is the tandem in situ oxidative coupling and cyclization to form 5-hydroxybenzofurans. thieme-connect.com

Flow Chemistry: Utilizing microreactor technology to enable safer and more controlled synthesis, particularly for reactions involving hazardous reagents or intermediates.

Chemical Biology Probes: Synthesizing derivatives of this compound functionalized with tags (e.g., biotin, fluorescent dyes, or photo-affinity labels). These probes would be invaluable tools for identifying the specific cellular targets and mechanisms of action of this class of compounds.

Unexplored Biological Targets and Therapeutic Areas for Further Investigation

Beyond the well-trodden paths of oncology and infectious diseases, the unique electronic properties of the this compound scaffold may allow it to interact with novel biological targets.

Potential Unexplored Targets:

Epigenetic Modifiers: Besides lysine-specific demethylase 1 (LSD1), other epigenetic targets like histone acetyltransferases (HATs) or histone deacetylases (HDACs) could be explored. researchgate.net

Cannabinoid Receptors: Dihydrobenzofuran derivatives have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists, suggesting potential applications in neuropathic pain and inflammatory disorders. nih.gov

Protein Aggregation Pathways: Fluorinated compounds have shown utility in modulating the aggregation of proteins like amyloid-beta, indicating a potential therapeutic area in neurodegenerative conditions such as Alzheimer's disease. nih.gov

Viral Enzymes: While antiviral activity is a known property of benzofurans, specific viral targets beyond HIV-1 reverse transcriptase, such as proteases or polymerases from other viruses (e.g., Hepatitis C, Coronaviruses), remain largely unexplored for this scaffold. rsc.org

Integration of Advanced Computational and Experimental Approaches for Rational Design

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the discovery and optimization of drugs based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate specific structural features with biological activity. researchgate.net These models can guide the design of new derivatives with enhanced potency.

Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives within the active sites of known and novel biological targets. This provides insights into key molecular interactions and helps prioritize compounds for synthesis. researchgate.netnih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxicological liabilities, saving significant time and resources.

High-Throughput Screening (HTS): Once promising candidates are designed and synthesized, HTS can be employed to rapidly evaluate their activity against large panels of biological targets, potentially uncovering unexpected therapeutic applications.

Identified Challenges and Future Research Directions in the Field

Despite its high potential, the development of this compound-based therapeutics faces several challenges that must be addressed in future research.

Identified Challenges:

Synthetic Accessibility: Developing cost-effective and regioselective syntheses that are amenable to large-scale production and the creation of diverse chemical libraries remains a primary hurdle.

Mechanism of Action: For any new bioactive derivative, elucidating the precise molecular mechanism of action is critical for rational drug development and can be a complex undertaking.

Toxicity and Selectivity: While fluorination can improve efficacy, it can also alter toxicity profiles. Ensuring selectivity for the intended biological target over off-targets (e.g., cytochrome P450 enzymes) is essential to minimize adverse effects. researchgate.net

Limited Direct Data: The current lack of biological data specifically for this compound means that initial research will be exploratory.

Future Research Directions:

Systematic Library Synthesis: A focused effort to synthesize a library of derivatives with varied substituents at other positions of the this compound scaffold to systematically explore the structure-activity relationship (SAR).

Broad Biological Screening: Comprehensive screening of these new compounds against a wide range of cell lines and biological targets to identify primary and secondary activities.

Advanced Formulation: Exploring novel drug delivery systems (e.g., nanoparticles, prodrugs) to improve the therapeutic index of potent but potentially toxic derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-7-hydroxybenzofuran, and how can researchers optimize yields?

- Methodological Answer : A two-step synthesis strategy is commonly employed for benzofuran derivatives. For example, fluorinated hydroxybenzofurans can be synthesized via regioselective hydroxylation followed by fluorination. Key steps include:

- Step 1 : Hydroxylation of precursor compounds using catalysts like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in hexafluoroisopropanol (HFIP), which enhances regioselectivity at the 7-position .

- Step 2 : Fluorination via electrophilic substitution or metal-mediated reactions. Yields can be optimized by adjusting solvent polarity (e.g., dichloromethane vs. benzene) and temperature (e.g., room temperature vs. 273 K for controlled oxidation) .

- Data Validation : Confirm purity and structure using -NMR and -NMR, referencing published chemical shifts for analogous compounds (e.g., 7-hydroxybenzofuran derivatives in ).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign -NMR peaks by comparing with data for 5-HBF (5-hydroxybenzofuran), where the fluorine substituent causes deshielding of adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic protons) .

- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns. For example, torsion angles (e.g., C8–O1–C7–C2 = 125.12°) in sulfinyl-benzofuran analogs help validate stereochemistry .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+) and rule out side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for fluorinated benzofurans?

- Methodological Answer :

- Cross-Validation : Compare -NMR data across multiple studies (e.g., Bolchi et al. (2020) vs. Straniero et al. (2014)) to identify solvent- or temperature-dependent shifts .

- Computational Modeling : Use DFT (Density Functional Theory) to predict chemical shifts and match experimental data. For example, discrepancies in -NMR signals for C7 can arise from solvent effects (e.g., DMSO vs. CDCl) .

- Replication : Synthesize the compound using published protocols (e.g., Pedretti et al. (2008)) and verify spectral consistency .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., methyl, sulfinyl, or methoxy groups) using methods like oxidative sulfinylation (e.g., 3-chloroperoxybenzoic acid in dichloromethane) .

- In Vitro Assays : Test analogs for receptor binding (e.g., serotonin receptors) or enzyme inhibition (e.g., cytochrome P450) using dose-response curves. Reference studies on similar compounds, such as 7-hydroxybenzofuran’s dopaminergic activity .

- Statistical Analysis : Apply multivariate regression to correlate electronic properties (Hammett constants) with bioactivity .

Q. How should researchers design experiments to address conflicting toxicity data for benzofuran derivatives?

- Methodological Answer :

- Literature Meta-Analysis : Use systematic search strings (e.g., tailored queries for "this compound AND toxicity" in PubMed/SciFinder) to compile data, following EFSA’s methodology for grayanotoxins/5-HMF risk assessment .

- In Vivo/In Vitro Parallel Testing : Conduct comparative toxicity assays (e.g., Ames test for mutagenicity, zebrafish models for acute toxicity) under standardized conditions.

- Data Harmonization : Normalize results using metrics like LD or IC and assess confounding factors (e.g., impurity profiles from synthesis) .

Methodological Resources

- Synthesis Optimization : Refer to Nguyen et al. (2014) for solvent selection and Maurits et al. (2020) for regioselective fluorination .

- Contradiction Analysis : Follow EFSA’s framework for systematic literature reviews and data extraction .

- SAR Studies : Use Radadiya and Shah (2015) and Haudecoeur et al. (2011) as templates for analog design and bioactivity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |